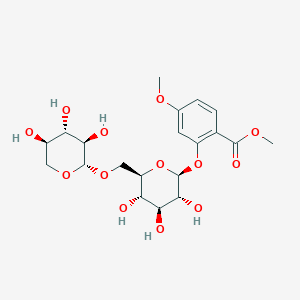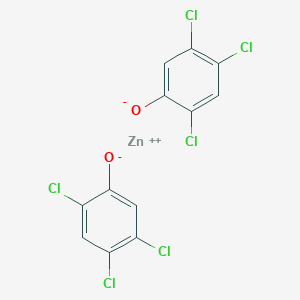
Zinc 2,4,5-trichlorophenate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc 2,4,5-trichlorophenate (ZTC) is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It is a white crystalline powder that is soluble in water and organic solvents. ZTC has been synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. In
Wissenschaftliche Forschungsanwendungen
Zinc 2,4,5-trichlorophenate has been extensively used in scientific research for its antifungal and antibacterial properties. It has been shown to be effective against a wide range of fungal and bacterial species, including Candida albicans, Aspergillus niger, Escherichia coli, and Staphylococcus aureus. Zinc 2,4,5-trichlorophenate has also been used as a preservative in various products, such as paints, wood coatings, and cosmetics.
Wirkmechanismus
The mechanism of action of Zinc 2,4,5-trichlorophenate involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate binds to the cell membrane and disrupts its integrity, leading to the leakage of intracellular contents and eventually cell death. Zinc 2,4,5-trichlorophenate has been shown to have a higher affinity for fungal membranes than bacterial membranes, which may account for its potent antifungal activity.
Biochemische Und Physiologische Effekte
Zinc 2,4,5-trichlorophenate has been shown to have minimal toxicity to mammalian cells, making it a promising candidate for further research. However, Zinc 2,4,5-trichlorophenate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which may have implications for its use in certain applications. Zinc 2,4,5-trichlorophenate has also been shown to induce oxidative stress in cells, leading to the production of reactive oxygen species and DNA damage.
Vorteile Und Einschränkungen Für Laborexperimente
Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its potent antifungal and antibacterial activity, low toxicity to mammalian cells, and ease of synthesis. However, Zinc 2,4,5-trichlorophenate has some limitations, including its potential to inhibit certain enzymes and induce oxidative stress in cells. Additionally, Zinc 2,4,5-trichlorophenate has limited solubility in water, which may affect its efficacy in certain applications.
Zukünftige Richtungen
There are several future directions for research on Zinc 2,4,5-trichlorophenate, including the development of more efficient synthesis methods, the investigation of its potential as a preservative in various products, and the exploration of its use in combination with other antifungal and antibacterial agents. Additionally, further research is needed to determine the long-term effects of Zinc 2,4,5-trichlorophenate on mammalian cells and to elucidate its mechanism of action at the molecular level.
Conclusion:
In conclusion, Zinc 2,4,5-trichlorophenate is a chemical compound that has been widely used in scientific research for its potent antifungal and antibacterial properties. It can be synthesized by various methods, and its mechanism of action involves the disruption of cellular membranes, leading to the inhibition of fungal and bacterial growth. Zinc 2,4,5-trichlorophenate has several advantages for use in lab experiments, including its low toxicity to mammalian cells and ease of synthesis. However, further research is needed to determine its long-term effects on mammalian cells and to explore its potential as a preservative in various products.
Synthesemethoden
Zinc 2,4,5-trichlorophenate can be synthesized by various methods, including the reaction of zinc chloride with 2,4,5-trichlorophenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of zinc oxide with 2,4,5-trichlorophenol in the presence of a catalyst, such as copper(II) acetate. The yield and purity of Zinc 2,4,5-trichlorophenate can be improved by recrystallization from a suitable solvent, such as ethanol or acetone.
Eigenschaften
CAS-Nummer |
136-24-3 |
|---|---|
Produktname |
Zinc 2,4,5-trichlorophenate |
Molekularformel |
C12H4Cl6O2Zn |
Molekulargewicht |
458.2 g/mol |
IUPAC-Name |
zinc;2,4,5-trichlorophenolate |
InChI |
InChI=1S/2C6H3Cl3O.Zn/c2*7-3-1-5(9)6(10)2-4(3)8;/h2*1-2,10H;/q;;+2/p-2 |
InChI-Schlüssel |
LETUJWXZVSYCKL-UHFFFAOYSA-L |
SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].C1=C(C(=CC(=C1Cl)Cl)Cl)[O-].[Zn+2] |
Andere CAS-Nummern |
136-24-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



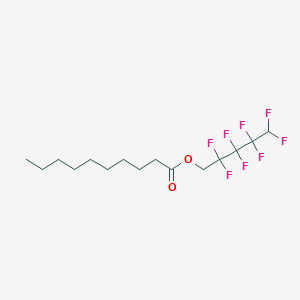
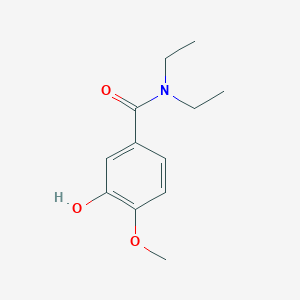

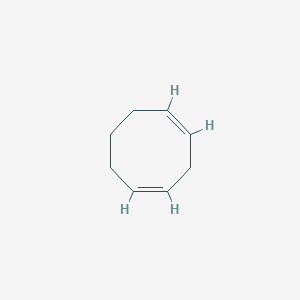
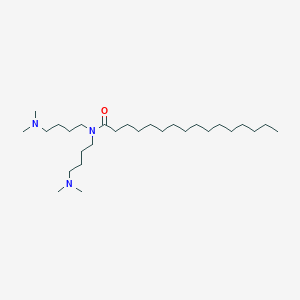
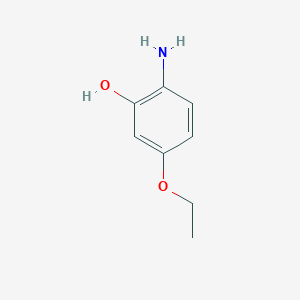




![Sodium [[4-(aminosulphonyl)phenyl]amino]methanesulphonate](/img/structure/B93050.png)


